tert-Butyl 2-bromo-5-isopropoxybenzoate

Description

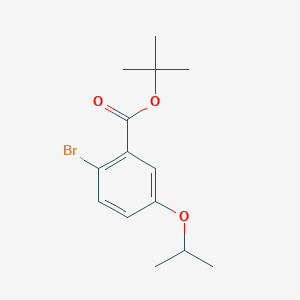

tert-Butyl 2-bromo-5-isopropoxybenzoate is a brominated aromatic ester featuring a tert-butyl ester group, a bromine substituent at the 2-position, and an isopropoxy group at the 5-position of the benzene ring. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate for constructing complex molecules. Its structural features, including electron-withdrawing (bromo) and bulky (tert-butyl, isopropoxy) substituents, influence its reactivity, stability, and applications.

Properties

IUPAC Name |

tert-butyl 2-bromo-5-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-9(2)17-10-6-7-12(15)11(8-10)13(16)18-14(3,4)5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAPGAPODVYLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-isopropoxybenzoate typically involves the esterification of 2-bromo-5-isopropoxybenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2-bromo-5-isopropoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of the isopropoxy group can lead to the formation of the corresponding ketone or aldehyde derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of alcohol or amine derivatives.

Oxidation: Formation of ketone or aldehyde derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-5-isopropoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize molecules with therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-isopropoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the isopropoxy group can influence its reactivity and binding affinity to these targets. The pathways involved may include nucleophilic substitution, reduction, or oxidation reactions, leading to the formation of active intermediates or final products with desired biological or chemical properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

tert-Butyl 2-bromo-2-methylpropanoate (CAS 23877-12-5)

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

tert-Butyl Alcohol (CAS 75-65-0)

Table 1: Physicochemical Properties

Stability and Hazard Profile

- Thermal/Chemical Stability: tert-Butyl 2-bromo-2-methylpropanoate remains stable under recommended storage conditions , while tert-Butyl Alcohol decomposes explosively with strong acids or oxidizers, producing flammable gases (e.g., isobutylene) . The aromatic ester (target compound) is expected to exhibit greater thermal stability due to aromatic resonance.

- Toxicity and Exposure Limits: Limited data exist for the target compound, but tert-Butyl Alcohol has OSHA exposure limits of 100 ppm (8-hour TWA) .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-bromo-5-isopropoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves esterification of 2-bromo-5-isopropoxybenzoic acid with tert-butanol under acidic conditions. For example, trifluoromethanesulfonic acid (TFMSA) can catalyze the reaction in dichloromethane at 40–50°C for 5–8 hours . Optimization includes:

- Temperature control : Higher temperatures (e.g., 50°C) improve reaction rates but may increase side-product formation (e.g., tert-butyl ether byproducts).

- Catalyst loading : 1–2 mol% TFMSA balances efficiency and purification challenges.

- Workup : Neutralization with triethylamine (pH ~6.5) followed by vacuum distillation ensures high purity (>95%) .

Parallel methods from carbamate synthesis (e.g., tert-butyl carbamate derivatives) suggest using tert-butyl chloroformate as an alternative coupling agent under Schotten-Baumann conditions .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate the product from unreacted acid or tert-butanol .

- Recrystallization : Dissolve crude product in hot hexane and cool to −20°C for 12 hours to yield crystalline material .

- Distillation : For large-scale reactions, short-path distillation under reduced pressure (e.g., 80°C, 10 mmHg) minimizes thermal decomposition .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for tert-butyl (δ 1.3–1.5 ppm, singlet), isopropoxy (δ 1.3–1.4 ppm, doublet; δ 4.5–4.7 ppm, septet), and aromatic protons (δ 7.2–8.0 ppm, split by bromine’s deshielding effect) .

- ¹³C NMR : Look for ester carbonyl (δ 165–170 ppm), tert-butyl carbons (δ 28–30 ppm), and aromatic carbons adjacent to bromine (δ 120–130 ppm) .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C–Br stretch at 550–650 cm⁻¹ .

- MS (EI) : Molecular ion [M]⁺ at m/z ~286 (C₁₄H₁₉BrO₃), with fragmentation peaks at m/z 57 (tert-butyl) and 135 (2-bromo-5-isopropoxybenzoate) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the ester group .

- Light sensitivity : Amber glass vials reduce degradation via photolytic cleavage of the C–Br bond .

- Moisture control : Use desiccants (e.g., silica gel) in storage cabinets to avoid ester hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Crystal growth : Diffuse diethyl ether into a dichloromethane solution of the compound at 4°C for 1–2 weeks .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXT (via SHELX suite) solves the phase problem via intrinsic phasing .

- Refinement : SHELXL refines anisotropic displacement parameters for bromine and oxygen atoms, confirming bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between aromatic and ester groups .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions involving this compound?

Methodological Answer:

- Buchwald-Hartwig amination : Bromine acts as a leaving group, with Pd(OAc)₂/Xantphos catalysts facilitating C–N bond formation. Kinetic studies (e.g., in situ IR monitoring) show rate dependence on ligand choice and base (e.g., Cs₂CO₃ > K₃PO₄) .

- Suzuki-Miyaura coupling : Bromine substitution with arylboronic acids proceeds via oxidative addition of Pd(0) to C–Br, followed by transmetallation and reductive elimination. DFT calculations (B3LYP/6-31G*) suggest a lower activation barrier (~15 kcal/mol) compared to chloro analogs .

Q. How do computational methods (e.g., DFT) predict the electronic effects of the isopropoxy and tert-butyl groups?

Methodological Answer:

- Charge distribution : Mulliken population analysis (at B3LYP/6-311++G** level) shows the isopropoxy group donates electron density to the aromatic ring (+0.12 e), while the tert-butyl ester withdraws electrons (−0.09 e) .

- Conformational stability : Explicit solvent models (e.g., PCM for toluene) predict the tert-butyl group adopts an axial position in solution, minimizing steric clashes with the isopropoxy group .

Q. What experimental precautions are critical for handling air- or moisture-sensitive reactions with this compound?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for reactions involving Grignard reagents or organometallics .

- Drying solvents : Distill THF over Na/benzophenone and store over 4Å molecular sieves .

- Quenching protocols : Slowly add reaction mixtures to ice-cold 1 M HCl to neutralize excess reagents (e.g., AlCl₃ in Friedel-Crafts reactions) .

Q. How can byproducts from the synthesis of this compound be identified and mitigated?

Methodological Answer:

- HPLC-MS analysis : Use a C18 column (ACN/H₂O gradient) to detect tert-butyl ether byproducts (retention time ~12 min vs. 15 min for the target compound) .

- Side-reaction suppression : Lower reaction temperatures (40°C) and stoichiometric control of tert-butanol (1.1 eq) reduce ether formation .

- Kinetic studies : In situ Raman spectroscopy monitors bromine displacement rates, guiding real-time adjustments to catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.